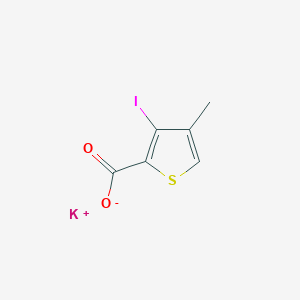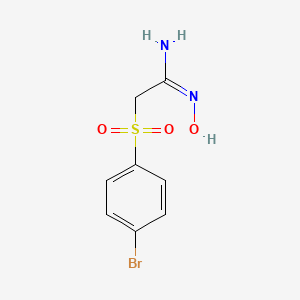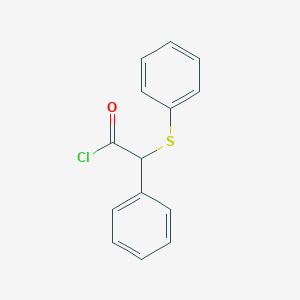
1,1,1,3,3,3-Hexafluoro-2-propyl mesylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,3-Hexafluoro-2-propyl mesylate is a fluorinated organic compound known for its unique chemical properties. It is widely used in various scientific and industrial applications due to its high thermal stability, polarity, and reactivity. The compound’s structure consists of a hexafluoropropyl group attached to a mesylate group, making it a valuable reagent in organic synthesis and other chemical processes.
Méthodes De Préparation
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-propyl mesylate typically involves the reaction of 1,1,1,3,3,3-Hexafluoro-2-propanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the mesylate group. The general reaction scheme is as follows:
CF3CH(OH)CF3+CH3SO2Cl→CF3CH(OSO2CH3)CF3+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1,1,1,3,3,3-Hexafluoro-2-propyl mesylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The mesylate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonates or other oxidized products.
Reduction: Reduction reactions can convert the mesylate group to other functional groups, such as alcohols or ethers.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,1,3,3,3-Hexafluoro-2-propyl mesylate has a wide range of applications in scientific research, including:
Organic Synthesis:
Medicinal Chemistry: The compound is employed in the development of pharmaceuticals, where fluorinated groups can enhance the biological activity and stability of drug molecules.
Material Science: It is used in the preparation of fluorinated polymers and other materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Analytical Chemistry: The compound is used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) to improve the detection and analysis of various compounds.
Mécanisme D'action
The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-propyl mesylate exerts its effects is primarily through its reactivity as a mesylate ester. The mesylate group is a good leaving group, facilitating nucleophilic substitution reactions. The hexafluoropropyl group imparts unique properties, such as increased lipophilicity and thermal stability, which can influence the compound’s behavior in various chemical and biological systems.
Comparaison Avec Des Composés Similaires
1,1,1,3,3,3-Hexafluoro-2-propyl mesylate can be compared with other similar compounds, such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: This compound is the precursor in the synthesis of this compound and shares similar fluorinated properties but lacks the mesylate group.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with similar properties but different reactivity due to the presence of a methyl group instead of a mesylate group.
Trifluoromethanesulfonic acid: A strong acid with a trifluoromethanesulfonyl group, used in similar applications but with different reactivity and properties.
The uniqueness of this compound lies in its combination of a highly fluorinated group with a reactive mesylate ester, making it a versatile reagent in various chemical processes.
Propriétés
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O3S/c1-14(11,12)13-2(3(5,6)7)4(8,9)10/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXXTXSBHCZKGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25236-65-1 |
Source


|
| Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 2-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25236-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6H,7H,8H,9H-pyrido[2,3-b]1,6-naphthyridine](/img/structure/B7725036.png)
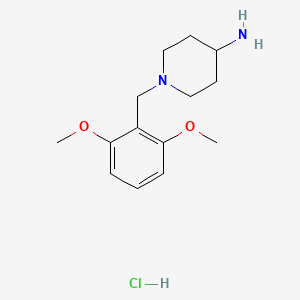

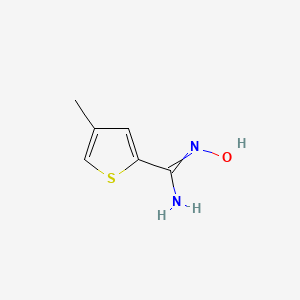

![(E)-[(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B7725064.png)
![(E)-[(5-chloro-1,3-benzothiazol-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B7725075.png)
![(E)-[(4-amino-3,5-dicyanothiophen-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B7725081.png)
![(Z)-[(1,3-dioxoisoindol-2-yl)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B7725089.png)
![ethyl (2E)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B7725092.png)
